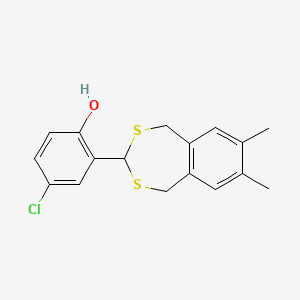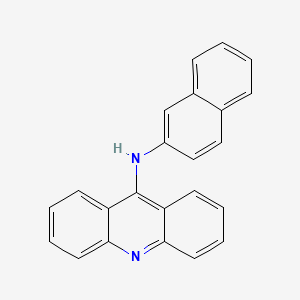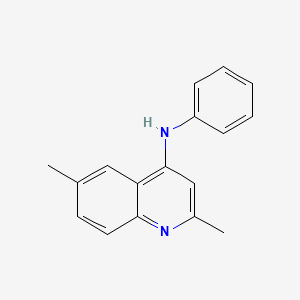![molecular formula C27H21Cl2F3N4O B11677287 N-benzyl-5-(3,4-dichlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11677287.png)
N-benzyl-5-(3,4-dichlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-bencil-5-(3,4-diclorofenil)-N-fenil-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidin-2-carboxamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirazolo[1,5-a]pirimidina, sustituido con grupos bencilo, diclorofenilo, fenilo y trifluorometilo. La presencia de estos sustituyentes imparte propiedades químicas específicas y reactividad al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-bencil-5-(3,4-diclorofenil)-N-fenil-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidin-2-carboxamida normalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de pirazolo[1,5-a]pirimidina: Este paso implica la ciclización de precursores apropiados en condiciones controladas para formar el núcleo de pirazolo[1,5-a]pirimidina.
Reacciones de sustitución: La estructura del núcleo se somete entonces a diversas reacciones de sustitución para introducir los grupos bencilo, diclorofenilo, fenilo y trifluorometilo. Estas reacciones a menudo requieren reactivos y catalizadores específicos para lograr las sustituciones deseadas.
Reacción de acoplamiento final: El paso final implica el acoplamiento de la pirazolo[1,5-a]pirimidina sustituida con un grupo carboxamida para formar el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para aumentar el rendimiento y la pureza. Esto incluye el uso de reactores de alta productividad, técnicas de purificación avanzadas y medidas estrictas de control de calidad para garantizar la coherencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-bencil-5-(3,4-diclorofenil)-N-fenil-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidin-2-carboxamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de las condiciones de reacción y los reactivos utilizados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Agentes reductores
Propiedades
Fórmula molecular |
C27H21Cl2F3N4O |
|---|---|
Peso molecular |
545.4 g/mol |
Nombre IUPAC |
N-benzyl-5-(3,4-dichlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C27H21Cl2F3N4O/c28-20-12-11-18(13-21(20)29)22-14-24(27(30,31)32)36-25(33-22)15-23(34-36)26(37)35(19-9-5-2-6-10-19)16-17-7-3-1-4-8-17/h1-13,15,22,24,33H,14,16H2 |
Clave InChI |
ZMYARADGOCPBBT-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[1-(2-Chloro-benzyl)-1H-benzoimidazol-2-ylsulfanyl]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B11677209.png)

![(5Z)-5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11677225.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11677227.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11677234.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11677241.png)
![Tetramethyl 6'-isobutyryl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11677251.png)
![7-[(3-chlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B11677259.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-4-methylbenzenesulfonamide](/img/structure/B11677261.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11677266.png)
![4-(4-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11677267.png)
![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11677270.png)

